N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide is a structurally complex carboxamide derivative characterized by a cyclohexene ring substituted with a carboxamide group and a branched hydroxyalkyl chain bearing a 4-methoxyphenyl moiety. The compound’s stereochemistry (e.g., hydroxyl and methyl groups on the propyl chain) and conjugated cyclohexene system may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(21,12-14-8-10-16(22-2)11-9-14)13-19-17(20)15-6-4-3-5-7-15/h3-4,8-11,15,21H,5-7,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANEYRUUHSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCC=CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the substituted phenyl group:
Preparation of the cyclohexene ring: The cyclohexene ring can be synthesized via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Coupling of the two fragments: The substituted phenyl group and the cyclohexene ring are coupled using a suitable coupling reagent, such as a carbodiimide, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant activities.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
This analog (described in ) shares a 4-methoxyphenyl substituent and a carboxamide group but differs significantly in core structure and functionalization:
Key Observations:
- Ring Strain vs.
- Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to the ether-linked methoxyphenoxy group in the analog.
- Synthetic Efficiency : The analog’s synthesis achieved high diastereoselectivity (dr 23:1) via radical addition, suggesting that similar strategies could optimize stereochemical outcomes for the target compound .
Other Carboxamide Derivatives
- Bioactivity : Methoxyphenyl groups are common in bioactive molecules (e.g., NSAIDs) due to their electron-donating effects, which may modulate receptor binding.
Research Findings and Implications
- Synthetic Challenges : The target compound’s branched hydroxyalkyl chain and stereocenters may complicate synthesis, necessitating advanced purification techniques (e.g., preparative chromatography, as used for the analog in ) .
- Unanswered Questions: Limited evidence precludes definitive conclusions about the target compound’s reactivity, pharmacokinetics, or applications. Further studies using techniques like X-ray crystallography (via SHELX ) or HPLC analysis are warranted.
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide, also known by its CAS number 1396846-01-7, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 374.5 g/mol. The structure features a cyclohexene ring and a methoxy-substituted phenyl group, which may contribute to its biological activity.
1. Neuroprotective Properties
Research indicates that compounds similar to this compound may exert neuroprotective effects by modulating glutamate receptors. Specifically, allosteric modulation of metabotropic glutamate receptors (mGluRs), particularly mGlu4R and mGlu7R, has been associated with neuroprotection against excitotoxicity and oxidative stress, which are critical in neurodegenerative diseases .
2. Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge reactive oxygen species (ROS). Studies have shown that similar compounds can mitigate oxidative stress in neuronal cells, thereby reducing cell death and promoting cell survival pathways .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, including neurodegenerative disorders. This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators through the modulation of signaling pathways such as NF-kB .
The mechanisms through which this compound exerts its effects are multifaceted:
- Allosteric Modulation : By binding to allosteric sites on mGluRs, this compound can enhance or inhibit receptor activity without directly competing with glutamate, leading to altered intracellular signaling cascades that promote neuroprotection .
- Oxidative Stress Reduction : The compound may activate endogenous antioxidant pathways, enhancing the cellular defense against oxidative damage .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide?
The synthesis of structurally analogous carboxamides (e.g., cyclohexene-carboxamide derivatives) typically involves multi-step reactions requiring precise control of:
- Temperature : Exothermic reactions may require cooling to prevent side products .
- Stoichiometry : Excess reagents (e.g., phenyl isocyanate in carbamate formation) improve yields but may complicate purification .
- Catalysts : Acidic conditions (e.g., HCl) are often used to accelerate amide bond formation .
- Purification : Column chromatography with gradients of light petroleum ether and chloroform is recommended for isolating pure products .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Resolve conformational ambiguities, such as cyclohexene ring disorder observed in related compounds .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm stereochemistry and substituent positions .
- Mass spectrometry : Validate molecular weight and fragmentation patterns to rule out impurities .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC-MS : Detect trace impurities (<0.1%) and monitor degradation under stress conditions (e.g., heat, light) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for hygroscopic functional groups like hydroxyls .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 4-methoxy group) influence the compound’s reactivity and bioactivity?
- Electronic effects : The electron-donating methoxy group may enhance stability against oxidative degradation compared to halogenated analogs .
- Steric effects : Substituent bulk (e.g., 2-methylpropyl) can hinder interactions with enzymatic active sites, as seen in related carboxamides .
- Comparative studies : Replace the 4-methoxy group with halogens (e.g., 4-fluoro) to assess changes in binding affinity using isothermal titration calorimetry (ITC) .
Q. What experimental strategies can resolve contradictions in biological activity data?
- Dose-response assays : Identify non-linear effects caused by aggregation or solubility limits .
- Off-target profiling : Use kinase or GPCR panels to rule out confounding interactions .
- Metabolic stability tests : Liver microsome assays can clarify discrepancies between in vitro and in vivo efficacy .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular dynamics (MD) simulations : Predict conformational flexibility of the cyclohexene ring and its impact on membrane permeability .
- Docking studies : Map interactions with target proteins (e.g., cyclooxygenase-2) to prioritize substituents for synthesis .
- ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area for enhanced bioavailability .
Methodological Challenges
Q. What are the best practices for characterizing stereoisomers of this compound?
Q. How can researchers address low yields in the final amidation step?
- Activating agents : Use HATU or EDCI to improve coupling efficiency between carboxylic acids and amines .
- Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions .
Data Interpretation
Q. How should researchers analyze conflicting cytotoxicity data across cell lines?
- Cell viability assays : Normalize data to account for variations in proliferation rates (e.g., use resazurin-based PrestoBlue) .
- Transcriptomic profiling : Identify differential expression of drug efflux pumps (e.g., MDR1) that may explain resistance .
Q. What statistical approaches are recommended for SAR studies?
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .
- Machine learning : Train random forest models on datasets of related carboxamides to predict untested analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
